molecular formula C20H27N5O2 B12264717 4-(2-{4-[(3-Methoxyphenyl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine

4-(2-{4-[(3-Methoxyphenyl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine

Cat. No.: B12264717
M. Wt: 369.5 g/mol
InChI Key: FMMQOCJYNSHVKF-UHFFFAOYSA-N
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Description

4-(2-{4-[(3-Methoxyphenyl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine is a complex organic compound that features a piperazine ring, a pyrimidine ring, and a morpholine ring

Preparation Methods

The synthesis of 4-(2-{4-[(3-Methoxyphenyl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine typically involves multiple steps. One common method includes the following steps:

    Formation of the Piperazine Intermediate: The initial step involves the reaction of 3-methoxybenzyl chloride with piperazine to form 4-[(3-methoxyphenyl)methyl]piperazine.

    Pyrimidine Ring Formation: The piperazine intermediate is then reacted with 2-chloropyrimidine under basic conditions to form the pyrimidine ring.

    Morpholine Ring Introduction: Finally, the compound is reacted with morpholine to introduce the morpholine ring, completing the synthesis of this compound.

Chemical Reactions Analysis

4-(2-{4-[(3-Methoxyphenyl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and pyrimidine rings. Common reagents include alkyl halides and acyl chlorides.

Scientific Research Applications

4-(2-{4-[(3-Methoxyphenyl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-{4-[(3-Methoxyphenyl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine involves its interaction with specific molecular targets, such as alpha1-adrenergic receptors. By binding to these receptors, the compound can modulate their activity, leading to various physiological effects . The exact pathways and molecular interactions are still under investigation.

Comparison with Similar Compounds

4-(2-{4-[(3-Methoxyphenyl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine can be compared with other similar compounds, such as:

Properties

Molecular Formula

C20H27N5O2

Molecular Weight

369.5 g/mol

IUPAC Name

4-[2-[4-[(3-methoxyphenyl)methyl]piperazin-1-yl]pyrimidin-4-yl]morpholine

InChI

InChI=1S/C20H27N5O2/c1-26-18-4-2-3-17(15-18)16-23-7-9-25(10-8-23)20-21-6-5-19(22-20)24-11-13-27-14-12-24/h2-6,15H,7-14,16H2,1H3

InChI Key

FMMQOCJYNSHVKF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CN2CCN(CC2)C3=NC=CC(=N3)N4CCOCC4

Origin of Product

United States

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